Tetraethyl [4,4'-bipyridine]-2,2',6,6'-tetracarboxylate
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Overview
Description
Diethyl 4-[2,6-bis(ethoxycarbonyl)pyridin-4-yl]pyridine-2,6-dicarboxylate is a complex organic compound with the molecular formula C22H24N2O8 and a molecular weight of 444.44 g/mol . This compound is characterized by its pyridine rings substituted with ethoxycarbonyl groups, making it a tetraester derivative of bipyridine. It is known for its high boiling point of 608.8°C at 760 mmHg and a density of 1.238 g/cm³ .
Preparation Methods
The synthesis of Diethyl 4-[2,6-bis(ethoxycarbonyl)pyridin-4-yl]pyridine-2,6-dicarboxylate involves several steps. One common method includes the reaction of 2,6-dimethylpyridine with ethyl chloroformate in the presence of a base to form the corresponding ethyl ester. This intermediate is then subjected to further reactions to introduce the ethoxycarbonyl groups at the 4-positions of the pyridine rings . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, including controlled temperatures and the use of catalysts to facilitate the esterification process .
Chemical Reactions Analysis
Diethyl 4-[2,6-bis(ethoxycarbonyl)pyridin-4-yl]pyridine-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, allowing for the introduction of different functional groups. Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl 4-[2,6-bis(ethoxycarbonyl)pyridin-4-yl]pyridine-2,6-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Diethyl 4-[2,6-bis(ethoxycarbonyl)pyridin-4-yl]pyridine-2,6-dicarboxylate involves its interaction with molecular targets through its ester and pyridine groups. These interactions can lead to the formation of coordination complexes with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Diethyl 4-[2,6-bis(ethoxycarbonyl)pyridin-4-yl]pyridine-2,6-dicarboxylate can be compared with similar compounds such as:
Diethyl 3,4-pyrroledicarboxylate: Another ester derivative used in organic synthesis.
Dimethyl 2,6-pyridinedicarboxylate: A related compound with similar ester groups but different substitution patterns.
2,6-Bis(4,5-diethyl-1H-imidazol-2-yl)pyridine: A compound with imidazole groups instead of ethoxycarbonyl groups. The uniqueness of Diethyl 4-[2,6-bis(ethoxycarbonyl)pyridin-4-yl]pyridine-2,6-dicarboxylate lies in its specific substitution pattern and the presence of multiple ester groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
diethyl 4-[2,6-bis(ethoxycarbonyl)pyridin-4-yl]pyridine-2,6-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O8/c1-5-29-19(25)15-9-13(10-16(23-15)20(26)30-6-2)14-11-17(21(27)31-7-3)24-18(12-14)22(28)32-8-4/h9-12H,5-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQBAPNEONISLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=N1)C(=O)OCC)C2=CC(=NC(=C2)C(=O)OCC)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376227 |
Source
|
Record name | Tetraethyl [4,4'-bipyridine]-2,2',6,6'-tetracarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124558-63-0 |
Source
|
Record name | 2,2′,6,6′-Tetraethyl [4,4′-bipyridine]-2,2′,6,6′-tetracarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124558-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetraethyl [4,4'-bipyridine]-2,2',6,6'-tetracarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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